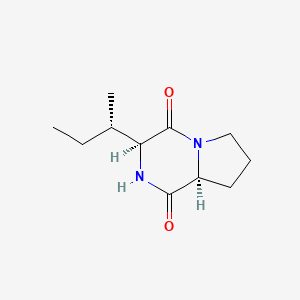

Cyclo(L-Pro-L-Ile)

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |

InChI Key |

ZDACRNZBFJOLTC-CIUDSAMLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclo(L-Pro-L-Ile) biological activity and mechanism of action

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Cyclo(L-Pro-L-Ile)

Abstract

Cyclo(L-Pro-L-Ile), a naturally occurring cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant scientific interest.[1][2][3] Predominantly isolated from microbial sources such as Bacillus thuringiensis, this compound exhibits a compelling range of biological activities.[1][4] This technical guide synthesizes the current understanding of Cyclo(L-Pro-L-Ile)'s bioactivities, with a primary focus on its role in modulating microbial communication (quorum sensing) and eliciting plant defense mechanisms. We will delve into the molecular mechanisms underpinning these functions, provide detailed experimental protocols for their investigation, and present a framework for future research and development.

Introduction: The Significance of Cyclic Dipeptides

Cyclic dipeptides represent the simplest class of cyclic peptides, formed through the intramolecular condensation of two amino acids. Their constrained ring structure imparts a high degree of conformational rigidity, making them stable against proteolytic degradation and enabling specific interactions with biological targets. This inherent stability, combined with their diverse biological activities—including antimicrobial, anticancer, and neuroprotective properties—positions them as attractive scaffolds for drug discovery.[5][6][7] Cyclo(L-Pro-L-Ile) stands out within this class for its potent and specific biological effects, which are now being elucidated.

Antimicrobial Activity and Quorum Sensing Inhibition

One of the most well-documented activities of cyclic dipeptides is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[8] QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance.[9] By disrupting QS, these molecules can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development.

Mechanism of Action: Disrupting the LuxR-type Circuit

In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules.[9] These AHLs are synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, bind to a LuxR-type transcriptional regulator. This complex then activates the expression of virulence genes.

Cyclo(L-Pro-L-Ile) and structurally similar CDPs are hypothesized to function as competitive antagonists of the LuxR-type receptor.[10][11] By mimicking the structure of the native AHL signal, the cyclic dipeptide can bind to the receptor's active site. However, this binding event is non-productive; it fails to induce the necessary conformational change for DNA binding and gene activation, effectively blocking the QS cascade. This competitive inhibition prevents the expression of virulence factors and the formation of biofilms.[10][11]

Caption: Workflow for analyzing plant defense gene expression using RT-qPCR.

Other Potential Bioactivities

While the antimicrobial and plant-elicitor functions of Cyclo(L-Pro-L-Ile) are the most characterized, preliminary evidence and studies on structurally related compounds suggest other promising areas for investigation.

-

Antifungal Activity: Related proline-containing CDPs, such as Cyclo(L-Leu-L-Pro), have demonstrated the ability to inhibit the growth of fungi like Aspergillus flavus and reduce the production of harmful mycotoxins like aflatoxin. [12][13]The proposed mechanisms include disruption of the fungal cell wall and interference with spore germination. [12][14]* Neuroprotective Effects: Other cyclic dipeptides, notably Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro), have shown potential neuroprotective activity against oxidative stress-induced neurodegeneration. [15][16][17]The mechanisms often involve the activation of cytoprotective signaling pathways, such as the Nrf2-NF-κB axis, and the inhibition of apoptosis. [15][16]While not yet demonstrated for Cyclo(L-Pro-L-Ile), its structural similarity makes this a viable avenue for future research.

Conclusion and Future Directions

Cyclo(L-Pro-L-Ile) is a multifaceted signaling molecule with significant potential in both agriculture and medicine. Its ability to disarm pathogenic bacteria by inhibiting quorum sensing presents a promising anti-virulence strategy that may circumvent conventional antibiotic resistance. Furthermore, its role as a potent elicitor of plant immunity offers an environmentally sustainable approach to crop protection.

Future research should focus on:

-

Target Identification: Precisely identifying the bacterial receptor(s) that Cyclo(L-Pro-L-Ile) binds to, and elucidating the specific molecular interactions through structural biology.

-

Pharmacokinetic/Pharmacodynamic Studies: Evaluating the stability, bioavailability, and in vivo efficacy of Cyclo(L-Pro-L-Ile) in animal models of infection.

-

Broad-Spectrum Activity: Screening Cyclo(L-Pro-L-Ile) against a wider range of plant pathogens and exploring its potential as a general-purpose plant defense booster.

-

Medicinal Chemistry: Synthesizing structural analogs to improve potency, selectivity, and drug-like properties for potential therapeutic applications.

By continuing to unravel the complex biological activities and mechanisms of Cyclo(L-Pro-L-Ile), the scientific community can unlock its full potential for developing next-generation therapeutics and agricultural solutions.

References

-

Ae Ran Park, et al. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction. Front Plant Sci. 2020 Jul 8:11:1023. [Link]

-

A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - Frontiers. (2020-07-07). [Link]

-

Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - Frontiers. (2023-08-09). [Link]

-

Bioprotective effect of cyclo(L-Leu-L-Pro) and cell-free supernatant of... - ResearchGate. [Link]

-

Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC - NIH. [Link]

-

Rationale for ILE Use in Clinical Toxicology - Encyclopedia.pub. (2023-05-09). [Link]

-

Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed. (2021-07-26). [Link]

-

The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - ResearchGate. (2025-08-04). [Link]

-

(a) Inhibition of biofilm formation under treatment of... - ResearchGate. [Link]

-

International Journal of Molecular Sciences the Role of Cyclo(his-pro) in Neurodegeneration. [Link]

-

Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - MDPI. [Link]

-

Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC. (2023-06-07). [Link]

-

Marine Cyclic Dipeptide Cyclo (L-Leu-L-Pro) Protects Normal Breast Epithelial Cells from tBHP-induced Oxidative Damage by Targeting CD151. (2021-07-24). [Link]

-

It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy. (2023-06-14). [Link]

-

Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - MDPI. (2021-07-26). [Link]

-

Cyclo(L-Pro-L-Ile) | C11H18N2O2 | CID 9990707 - PubChem. [Link]

-

The Role of Cyclo(His-Pro) in Neurodegeneration - MDPI. [Link]

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - Frontiers. (2024-05-16). [Link]

-

Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC - PubMed Central. [Link]

-

Lipid Emulsion to Treat Acute Poisonings: Mechanisms of Action, Indications, and Controversies - MDPI. (2023-05-03). [Link]

-

Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf. [Link]

-

Use of lipid emulsion therapy in local anesthetic overdose - PMC. [Link]

-

Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(L-Pro-L-Ile) | TargetMol [targetmol.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources of Cyclo(L-Pro-L-Ile) from Marine Bacteria

This guide provides an in-depth exploration of Cyclo(L-Pro-L-Ile), a cyclic dipeptide with significant biological activities, focusing on its natural sources within marine bacteria. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge into a practical framework, covering the identification of microbial producers, detailed methodologies for isolation and purification, and the scientific principles underpinning these protocols.

Introduction: The Significance of Cyclo(L-Pro-L-Ile) and its Marine Microbial Origins

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids. Their constrained ring structure confers high stability against proteolysis and provides a rigid scaffold, making them attractive candidates for drug discovery. Cyclo(L-Pro-L-Ile), a DKP composed of L-proline and L-isoleucine, has been identified as a secondary metabolite with a range of biological activities, including the potential to induce systemic resistance in plants against pathogens[1].

The marine environment, a vast reservoir of microbial biodiversity, has emerged as a prolific source of novel natural products. Marine bacteria, particularly those residing in unique ecological niches such as sediments and in symbiosis with invertebrates like sponges, have developed complex biosynthetic machinery to produce a wide array of secondary metabolites. These compounds often serve as chemical defense mechanisms or signaling molecules. Among these, marine bacteria have been shown to be a rich source of DKPs, including Cyclo(L-Pro-L-Ile). This guide provides a comprehensive technical overview of the methodologies required to harness these marine microbial factories for the isolation and characterization of this promising molecule.

Marine Bacterial Sources of Cyclo(L-Pro-L-Ile)

Several genera of marine bacteria have been identified as producers of Cyclo(L-Pro-L-Ile) and other related proline-containing DKPs. The primary producers belong to the phyla Actinobacteria and Firmicutes, with promising indications from Proteobacteria as well.

Key Producers:

-

Phylum Firmicutes: The genus Bacillus is a notable producer. Specifically, Bacillus thuringiensis strain JCK-1223 has been documented to produce Cyclo(L-Pro-L-Ile)[1]. Bacteria from this genus are often isolated from diverse marine environments, including sediments and associated with other marine organisms.

-

Phylum Actinobacteria: This phylum is a powerhouse of secondary metabolite production. The genus Nocardiopsis, isolated from deep-sea environments, is a confirmed source of various DKPs, including Cyclo(L-Pro-L-Leu) and Cyclo(L-Pro-L-Val), with Cyclo(L-Pro-L-Ile) also being identified from the genus[2]. The genus Streptomyces is another well-known DKP producer in the marine environment[3][4].

-

Phylum Proteobacteria: While direct isolation of Cyclo(L-Pro-L-Ile) is less commonly reported, species from the genus Pseudomonas isolated from Antarctic soil have been shown to produce the closely related Cyclo(L-Ile-L-Pro) with nematicidal activity[5]. Given the structural similarity and shared biosynthetic pathways, marine Pseudomonas species represent a promising target for future discovery efforts.

The following table summarizes the known and potential marine bacterial sources of Cyclo(L-Pro-L-Ile).

| Phylum | Genus | Species/Strain | Environment | Reference |

| Firmicutes | Bacillus | B. thuringiensis JCK-1233 | Not Specified | [1] |

| Actinobacteria | Nocardiopsis | N. dassonvillei | Deep-Sea Sediment | [2][3] |

| Proteobacteria | Pseudomonas | P. putida 1A00316 | Antarctic Soil | [5] |

A Comprehensive Workflow: From Marine Sediment to Pure Compound

This section details the integrated experimental workflow for isolating novel marine bacteria and purifying Cyclo(L-Pro-L-Ile). The causality behind key steps is explained to provide a deeper understanding beyond a simple recitation of methods.

Part A: Isolation of Producer Microorganisms (Actinomycetes)

The goal is to isolate spore-forming bacteria like Actinomycetes while suppressing faster-growing bacteria and fungi.

Protocol: Isolation of Actinomycetes from Marine Sediment [6][7][8]

-

Sample Collection: Collect marine sediment samples using a sterile sampler and store them in sterile bags at 4°C during transport, followed by long-term storage at -80°C.

-

Pre-treatment (Rationale): This step is critical for selectively isolating Actinomycetes. Drying the sediment (e.g., in a laminar flow hood overnight) or heat treatment (55°C for 6 minutes) reduces the viability of vegetative bacterial cells (like many Gram-negatives) and fungi, while the resilient spores of Actinomycetes survive[8].

-

Serial Dilution: Prepare a stock solution by suspending 1 g of pre-treated sediment in 9 mL of sterile seawater. Perform a 10-fold serial dilution down to 10⁻⁵. This dilution is necessary to obtain plates with individual, well-separated colonies.

-

Plating: Spread 100 µL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto selective agar media. A variety of media should be used to maximize the diversity of isolated strains[6].

-

Example Medium (M1 Agar): Raffinose 10.0 g, L-histidine 1.0 g, K₂HPO₄ 1.0 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g, agar 15.0 g, in 1 L of artificial seawater, pH 7.5.

-

Rationale: These media are often low in easily digestible nutrients, which favors the growth of slower-growing Actinomycetes over copiotrophic bacteria.

-

-

Selective Inhibition: Supplement the media with antibiotics to inhibit unwanted microbial growth. Use cycloheximide (100 µg/mL) to inhibit fungi and nalidixic acid (20 µg/mL) to inhibit Gram-negative bacteria[6].

-

Incubation: Incubate the plates at 28°C for up to one month. Actinomycetes colonies are typically slow-growing, opaque, and may have a chalky or leathery appearance.

-

Purification: Pick distinct colonies and streak them onto a fresh plate of a richer medium (e.g., GT agar) to obtain a pure culture. Repeat until a pure isolate is confirmed by microscopy.

Part B: Cultivation and Fermentation

Once a pure culture is obtained, the next step is to grow it in liquid culture to produce the target secondary metabolites.

Protocol: Fermentation of Bacillus thuringiensis

-

Medium Preparation (Tryptic Soy Broth - TSB): Per liter of purified water, suspend: 17.0 g Casein Peptone, 3.0 g Soya Peptone, 5.0 g Sodium Chloride, 2.5 g Dipotassium Hydrogen Phosphate, and 2.5 g Glucose[9][10][11][12][13].

-

Sterilization: Adjust the pH to 7.3 ± 0.2 and sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Inoculate a 500 mL flask containing 100 mL of sterile TSB with a loopful of the pure bacterial culture from an agar plate.

-

Incubation: Incubate the culture at 30-37°C on a rotary shaker at 160-200 rpm for 4-7 days[1][14]. The production of secondary metabolites like DKPs typically occurs during the stationary phase of growth.

-

Harvesting: After incubation, centrifuge the culture broth at high speed (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells. The supernatant, which contains the secreted secondary metabolites, is collected for extraction.

Part C: Extraction and Purification

This multi-step process separates the target molecule from the complex mixture of the fermentation broth.

Protocol: Purification of Cyclo(L-Pro-L-Ile)

-

Liquid-Liquid Extraction:

-

Transfer the cell-free supernatant to a large separatory funnel.

-

Add an equal volume of an organic solvent such as ethyl acetate or dichloromethane[1][15]. Ethyl acetate is a common choice for moderately polar compounds like DKPs.

-

Shake vigorously and allow the layers to separate. The DKP will partition into the organic phase.

-

Collect the organic layer and repeat the extraction process on the aqueous layer two more times to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Silica Gel Column Chromatography:

-

Rationale: This step provides the first level of purification, separating compounds based on polarity. Silica gel is polar, so non-polar compounds elute first with non-polar solvents, and more polar compounds require more polar solvents to elute[14].

-

Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly without air bubbles.

-

Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane or hexane/ethyl acetate mixture) and carefully load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient is stepping from hexane to mixtures of hexane/ethyl acetate (e.g., 9:1, 8:2, 1:1) and finally to 100% ethyl acetate[16].

-

Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. Pool the fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: This is a high-resolution technique used for the final purification step to achieve high purity[1][17][18].

-

Column: A C18 reversed-phase column is typically used. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.

-

Mobile Phase: A common mobile phase consists of water (A) and acetonitrile (B), often with 0.1% trifluoroacetic acid (TFA) added to improve peak shape[1][18].

-

Gradient Elution: Start with a high percentage of water (e.g., 95% A) and run a linear gradient to a high percentage of acetonitrile (e.g., 95% B) over 30-40 minutes. Cyclo(L-Pro-L-Ile) will elute as the mobile phase becomes more non-polar (higher acetonitrile concentration).

-

Detection and Collection: Use a UV detector (monitoring at ~214 nm for the peptide bond) to identify the peak corresponding to the target compound. Collect the peak fraction.

-

Final Step: Evaporate the solvent from the collected fraction to obtain the pure Cyclo(L-Pro-L-Ile).

-

Part D: Structural Elucidation and Verification

Confirmation of the isolated compound's identity is an essential final step.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass of the molecule. For Cyclo(L-Pro-L-Ile) (C₁₁H₁₈N₂O₂), the expected mass for the protonated molecule [M+H]⁺ is m/z 211.1447[1]. This provides the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structure elucidation. The chemical shifts and coupling constants provide a unique fingerprint of the molecule. The data for Cyclo(L-Pro-L-Ile) isolated from B. thuringiensis in CD₃OD are as follows[1]:

-

¹H NMR (500 MHz, CD₃OD): δ 4.22 (1H, m, H-6), 4.10 (1H, m, H-9), 3.52-3.59 (2H, m, H-3), 2.34, 1.96 (each 1H, m, H-5), 2.20 (1H, m, H-10), 2.04, 1.95 (each 1H, m, H-4), 1.47, 1.34 (each 1H, m, H-11), 1.10 (3H, d, J = 7.0, H-13), 0.96 (3H, t, J = 7.5, H-12).

-

¹³C NMR (125 MHz, CD₃OD): δ 172.6 (C-7), 167.6 (C-1), 60.0 (C-6), 61.3 (C-9), 46.2 (C-3), 37.1 (C-10), 29.6 (C-5), 25.5 (C-11), 23.3 (C-4), 15.6 (C-13), 12.7 (C-12).

-

Comparison of the experimentally obtained spectra with this literature data provides definitive confirmation of the structure. 2D NMR experiments like COSY and HMBC can be used to confirm the connectivity of protons and carbons.

-

Biosynthetic Insights: How Marine Bacteria Synthesize Cyclodipeptides

Understanding the biosynthesis of DKPs provides valuable context for their production. Bacteria primarily use two enzymatic pathways to synthesize these cyclic peptides.

-

Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that act as an assembly line. Each module in the NRPS is responsible for recognizing, activating, and incorporating a specific amino acid. The DKP is often formed when a dipeptidyl intermediate is prematurely released from the enzyme through intramolecular cyclization[16][19].

-

Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of enzymes. Unlike NRPSs, CDPSs utilize two aminoacyl-tRNAs (the same molecules used in ribosomal protein synthesis) as substrates. The enzyme catalyzes the formation of the two peptide bonds required to form the DKP ring, effectively diverting building blocks from primary metabolism into secondary metabolism[11][16][19].

The presence of genes encoding for NRPSs or CDPSs in the genome of a marine bacterium can be a strong indicator of its potential to produce DKPs, guiding future genome mining and discovery efforts.

Conclusion

Marine bacteria represent a vast and largely untapped resource for the discovery of novel, bioactive natural products. Cyclo(L-Pro-L-Ile) stands out as a molecule of interest, with its production confirmed in diverse marine genera such as Bacillus and Nocardiopsis. The successful isolation of this compound hinges on a systematic and scientifically grounded workflow, beginning with the selective isolation of the producer microorganisms, followed by optimized fermentation, and culminating in a multi-step purification and rigorous structural verification process. This technical guide provides a robust framework and detailed protocols for researchers to navigate this discovery pipeline, from the ocean floor to the purified compound, paving the way for further investigation into the therapeutic potential of this and other marine-derived diketopiperazines.

References

-

Marine Actinomycetes Isolation and Crude Extracts Preparation. Bio-protocol. Available at: [Link]

-

Isolation and Screening of Actinomycetes from Marine Soil Sediments and Sponges for Anti-microbial Activities. ResearchGate. Available at: [Link]

-

Two Distinct Cyclodipeptide Synthases from a Marine Actinomycete Catalyze Biosynthesis of the Same Diketopiperazine Natural Product. ACS Synthetic Biology. Available at: [Link]

-

Tryptic Soy Broth - Instructions for Use. Gold Standard Diagnostics. Available at: [Link]

-

TRYPTIC SOY BROTH. DALYNN BIOLOGICALS. Available at: [Link]

-

Actinobacteria isolation from marine environments. ActinoBase. Available at: [Link]

-

ISOLATION OF THE MARINE ACTINOMYCETES FROM THE BAY OF BENGAL SEDIMENTS. figshare. Available at: [Link]

-

Isolation and characterization of actinomycetes from marine soil. MedCrave online. Available at: [Link]

-

Column chromatography. University of Calgary. Available at: [Link]

-

Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

-

α-Pyrones and Diketopiperazine Derivatives from the Marine-Derived Actinomycete Nocardiopsis dassonvillei HR10-5. ResearchGate. Available at: [Link]

-

A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction. Frontiers in Plant Science. Available at: [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available at: [Link]

-

An Update on 2,5-Diketopiperazines from Marine Organisms. PMC - PubMed Central. Available at: [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. National Institutes of Health. Available at: [Link]

-

Silica Gel Column Chromatography. Teledyne Labs. Available at: [Link]

-

Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase. National Institutes of Health. Available at: [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. PMC - PubMed Central. Available at: [Link]

-

Silica Gel Column Chromatography Guide for Product Isolation. Studylib. Available at: [Link]

-

New diketopiperazine derivatives from a deep-sea-derived Nocardiopsis alba SCSIO 03039. Nature. Available at: [Link]

- Methods for producing diketopiperazines and compositions containing... Google Patents.

-

Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives from Endophytic Streptomyces SUK 25 with... Journal of Microbiology and Biotechnology. Available at: [Link]

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum... Frontiers. Available at: [Link]

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum... PMC - PubMed Central. Available at: [Link]

-

Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Update on 2,5-Diketopiperazines from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmb.or.kr [jmb.or.kr]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. mona.uwi.edu [mona.uwi.edu]

- 8. Actinobacteria isolation from marine environments - ActinoBase [actinobase.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. liofilchem.net [liofilchem.net]

- 12. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 13. dalynn.com [dalynn.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. studylib.net [studylib.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata—A Lichen-Associated Actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Cyclo(L-Pro-L-Ile): A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2,5-Diketopiperazines in Antimicrobial Research

The class of cyclic dipeptides known as 2,5-diketopiperazines (DKPs) represents a versatile and increasingly significant scaffold in the development of novel therapeutic agents. These compounds, formed by the condensation of two amino acids, are prevalent in nature, particularly as secondary metabolites of microorganisms. Their rigid, peptide-like structure provides a unique platform for diverse biological activities, including antimicrobial, antiviral, and quorum sensing inhibitory properties. Among the vast family of DKPs, Cyclo(L-Pro-L-Ile) has garnered attention for its potential biological activities. This guide provides an in-depth technical overview of the antimicrobial properties of Cyclo(L-Pro-L-Ile), drawing upon current scientific understanding and providing practical insights for its study and application. Due to the limited direct research on Cyclo(L-Pro-L-Ile), this guide will also leverage data from its close structural analog, Cyclo(L-Leu-L-Pro), to infer and illustrate its potential antimicrobial characteristics, a necessary approach given the current state of the literature.

Section 1: Antimicrobial Spectrum of Activity

While comprehensive antimicrobial screening data for Cyclo(L-Pro-L-Ile) is not extensively available, studies on the closely related Cyclo(L-Leu-L-Pro) provide valuable insights into its potential efficacy against a range of microbial pathogens. The structural similarity between isoleucine and leucine, both being branched-chain aliphatic amino acids, suggests that their corresponding DKPs may exhibit comparable biological activities.

Cyclo(L-Leu-L-Pro) has demonstrated notable activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. A significant aspect of its antibacterial action is its ability to interfere with bacterial communication systems, a mechanism known as quorum sensing (QS) inhibition[1]. This interference can disrupt the coordinated behavior of bacterial populations, such as biofilm formation and virulence factor production[1][2].

Table 1: Antimicrobial Activity of Cyclo(L-Leu-L-Pro) (as a proxy for Cyclo(L-Pro-L-Ile))

| Microorganism | Type | Activity Metric | Concentration | Reference |

| Listeria monocytogenes ATCC 19111 | Gram-positive bacterium | MIC | 512 µg/mL | [2] |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-positive bacterium | MIC | 12.5 µg/mL | [3] |

| Staphylococcus aureus | Gram-positive bacterium | MIC | 16.3 µg/mL (for Cyclo(L-Pro-L-Val)) | [4] |

| Bacillus subtilis | Gram-positive bacterium | MIC | 18.2 µg/mL (for Cyclo(L-Pro-L-Val)) | [4] |

| Colletotrichum orbiculare | Fungus | Inhibition of conidia germination | 100 µg/mL | [5] |

| Aspergillus parasiticus | Fungus | 50% inhibition of aflatoxin production | 0.20 mg/mL | [6] |

| Aspergillus parasiticus | Fungus | Inhibition of fungal growth | > 6.0 mg/mL | [6] |

Section 2: Unraveling the Mechanism of Action

The antimicrobial mechanisms of 2,5-diketopiperazines are multifaceted and can vary depending on the specific compound and target organism. For Cyclo(L-Pro-L-Ile) and its analogs, the primary proposed mechanisms include quorum sensing inhibition and the disruption of fungal cell integrity.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria[1]. Several DKPs, including those with proline residues, have been identified as potent quorum sensing inhibitors (QSIs)[1][7]. By interfering with QS signaling pathways, these compounds can effectively disarm pathogens without directly killing them, which may reduce the selective pressure for the development of resistance.

The proposed mechanism of QS inhibition by proline-containing DKPs involves competitive binding to the bacterial signal receptors (e.g., LuxR-type proteins), thereby preventing the binding of the natural autoinducer molecules and subsequent activation of virulence gene expression[8].

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Pro-L-Ile).

Antifungal Activity: Compromising Fungal Integrity

The antifungal activity of proline-containing DKPs is thought to involve the disruption of fungal cell membranes and the inhibition of key developmental processes such as spore germination and appressorium formation[5][9]. The exact molecular targets within the fungal cell are still under investigation, but it is hypothesized that the amphipathic nature of these molecules allows them to interact with and permeabilize the fungal membrane, leading to leakage of cellular contents and ultimately cell death.

Section 3: Synthesis and Purification of Cyclo(L-Pro-L-Ile)

The synthesis of Cyclo(L-Pro-L-Ile) can be achieved through a multi-step process involving the formation of the linear dipeptide followed by intramolecular cyclization. The following is a generalized protocol based on established methods for the synthesis of proline-based diketopiperazines[10][11].

Experimental Protocol: Solution-Phase Synthesis

Step 1: Protection of Amino Acids

-

Protect the amino group of L-proline with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).

-

Protect the carboxylic acid group of L-isoleucine as a methyl or ethyl ester.

Step 2: Dipeptide Coupling

-

Couple the protected L-proline and L-isoleucine ester using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole) in an appropriate organic solvent (e.g., dichloromethane).

-

Purify the resulting protected dipeptide by column chromatography.

Step 3: Deprotection of the Amino Group

-

Remove the N-terminal protecting group (e.g., Boc) using an acid such as trifluoroacetic acid (TFA) in dichloromethane.

Step 4: Intramolecular Cyclization

-

Induce cyclization of the deprotected dipeptide ester by heating in a high-boiling point solvent such as toluene or xylene, often with the addition of a mild base to neutralize any residual acid.

-

The cyclization reaction proceeds via an intramolecular aminolysis, where the free amino group attacks the ester carbonyl to form the diketopiperazine ring.

Step 5: Purification

-

Purify the final product, Cyclo(L-Pro-L-Ile), by recrystallization or column chromatography to obtain a pure, crystalline solid.

Caption: Generalized workflow for the synthesis of Cyclo(L-Pro-L-Ile).

Section 4: In Vitro Evaluation of Antimicrobial Activity

To assess the antimicrobial properties of synthesized or isolated Cyclo(L-Pro-L-Ile), standardized in vitro assays are employed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Microbial Inoculum: Culture the test bacterium or fungus in a suitable broth medium to mid-logarithmic phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of two-fold dilutions of Cyclo(L-Pro-L-Ile) in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the test organism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol: Biofilm Inhibition Assay

This assay evaluates the ability of the compound to prevent the formation of biofilms.

-

Biofilm Growth: In a 96-well plate, add the test microorganism and various sub-MIC concentrations of Cyclo(L-Pro-L-Ile) to a suitable growth medium.

-

Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Staining: Stain the adherent biofilm with a 0.1% crystal violet solution.

-

Quantification: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Section 5: In Vivo Studies and Future Directions

Currently, there is a notable lack of in vivo studies evaluating the efficacy of Cyclo(L-Pro-L-Ile) in animal models of microbial infections. One study has shown its effectiveness in controlling pine wilt disease, which is caused by a nematode, through the elicitation of a hypersensitive reaction in the host plant[12]. This suggests an immunomodulatory role that could be explored further in the context of animal and human health.

Future research should focus on:

-

Comprehensive Antimicrobial Screening: Determining the MIC of Cyclo(L-Pro-L-Ile) against a broad panel of clinically relevant bacteria and fungi.

-

Elucidation of Specific Mechanisms: Identifying the precise molecular targets of Cyclo(L-Pro-L-Ile) in both bacteria and fungi.

-

In Vivo Efficacy and Toxicology: Evaluating the therapeutic potential and safety profile of Cyclo(L-Pro-L-Ile) in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cyclo(L-Pro-L-Ile) to optimize its antimicrobial potency and pharmacokinetic properties.

Conclusion

Cyclo(L-Pro-L-Ile) belongs to a promising class of natural products with the potential for development as novel antimicrobial agents. While direct research on this specific compound is still in its early stages, data from its close analogs and the broader family of 2,5-diketopiperazines suggest a multifaceted mechanism of action that includes the disruption of bacterial communication and the inhibition of fungal growth. The synthetic accessibility of this scaffold, coupled with its potential to overcome existing resistance mechanisms, makes Cyclo(L-Pro-L-Ile) a compelling candidate for further investigation in the ongoing search for new anti-infective therapies. This guide provides a foundational framework for researchers to design and execute studies that will further elucidate the therapeutic potential of this intriguing molecule.

References

-

Deppermann, N., Prenzel, A. H. G. P., Beitat, A., & Maison, W. (2009). Synthesis of Proline-Based Diketopiperazine Scaffolds. The Journal of Organic Chemistry, 74(15), 5531–5541. [Link]

-

Kalia, V. C. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Indian Journal of Microbiology, 53(4), 375–392. [Link]

-

Gowrishankar, S., Duncun, W. J., & Pandian, S. K. (2016). Cyclic dipeptide-cyclo(L-leucyl-L-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes. Pathogens and Disease, 74(4), ftw021. [Link]

-

Kim, H. J., Park, S. Y., Lee, S. H., & Kim, J. C. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology, 14, 1228026. [Link]

-

Yu, F., Li, J., Sun, W., Chen, J., & Wang, J. (2021). A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity. Marine Drugs, 19(1), 39. [Link]

-

Choi, J. Y., & Oh, J. W. (2018). Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity. Nature Communications, 9(1), 1645. [Link]

-

Deppermann, N., Prenzel, A. H. G. P., Beitat, A., & Maison, W. (2009). Synthesis of Proline-Based Diketopiperazine Scaffolds. The Journal of Organic Chemistry. [Link]

-

Collet, F., Lebrun, S., Martinez, J., & Cavelier, F. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2180–2186. [Link]

-

Putra, I. W. D. P., & Karim, A. (2021). Antioxidant activity of Cyclo(L-Leucyl-L-Prolyl) (1) and Cyclo(Gly-L-Pro) (2). ResearchGate. [Link]

-

Davis, R. A., Remenyi, T., & Tapiolas, D. M. (2011). A New Diketopiperazine, Cyclo-(4-S-hydroxy-R-proline-R-isoleucine), from an Australian Specimen of the Sponge Stelletta sp. Marine Drugs, 9(12), 2469–2476. [Link]

-

Salman, M., Abu-El-Sameed, H. A., & El-Tanash, A. B. (2022). Bioprotective effect of cyclo(L-Leu-L-Pro) and cell-free supernatant of Lactobacillus coryniformis BCH-4 against Aspergillus flavus growth and aflatoxin B1 production in some selected food models. Journal of Food Measurement and Characterization, 16(5), 4053–4065. [Link]

-

Li, X., Wu, Y., Liu, Y., Chen, Y., & Li, J. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. RSC Advances, 13(26), 17835–17843. [Link]

-

Wattana-Amorn, P., Charoensuhas, P., & Tuchinda, P. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Journal of Applied Microbiology, 121(5), 1275–1284. [Link]

-

Kim, H. J., Park, S. Y., Lee, S. H., & Kim, J. C. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology, 14. [Link]

-

Baran, P. S. (n.d.). Diketopiperazines. Baran Lab. [Link]

-

Yan, P. S., Song, Y., Sakuno, E., Nakajima, H., Nakagawa, H., & Yabe, K. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473. [Link]

-

Lee, J., Lee, J. H., Kim, Y. G., Kim, J., & Lee, J. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(16), 5363–5367. [Link]

-

Park, A. R., Lee, S. H., Lee, S. J., Kim, K. M., Kim, J. C., & Kim, J. G. (2020). A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction. Frontiers in Plant Science, 11, 1023. [Link]

Sources

- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A mechanochemical approach to access the proline–proline diketopiperazine framework - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

Whitepaper: Chemical Stability of Cyclo(L-Pro-L-Ile) in Aqueous Solution

An In-depth Technical Guide for Researchers

Abstract

Cyclo(L-Pro-L-Ile), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), is a molecule of significant interest in pharmacology and food science due to its diverse biological activities. The efficacy and viability of any formulation containing this peptide are fundamentally dependent on its chemical stability. This technical guide provides a comprehensive analysis of the chemical stability of Cyclo(L-Pro-L-Ile) in aqueous solutions. We will explore the primary degradation pathway—hydrolysis of the diketopiperazine ring—and examine the critical factors influencing its rate, including pH, temperature, and buffer composition. This document details authoritative analytical methodologies for stability assessment and provides validated, step-by-step experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert insights and practical tools necessary to accurately evaluate and manage the stability of Cyclo(L-Pro-L-Ile) in their work.

Introduction to Cyclo(L-Pro-L-Ile) and Its Stability Imperative

Cyclic dipeptides (CDPs) represent the simplest class of cyclic peptides, formed by the intramolecular condensation of two amino acids. Cyclo(L-Pro-L-Ile), also known as (3S,8aS)-3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, is a notable member of this family. It has been isolated from various natural sources, including microorganisms and fermented foods, and is recognized for its potential neuroprotective, anti-inflammatory, and flavor-enhancing properties.

The core of Cyclo(L-Pro-L-Ile) is the 2,5-diketopiperazine (DKP) ring, a structure composed of two amide bonds. While this cyclic conformation provides greater resistance to enzymatic degradation by peptidases compared to linear peptides, the amide bonds are susceptible to chemical hydrolysis in aqueous environments. This chemical instability is a critical hurdle in the development of pharmaceuticals and functional foods, as degradation can lead to a loss of biological activity and the formation of undesired byproducts. A thorough understanding of the molecule's stability profile is therefore not merely academic but a prerequisite for successful formulation and application.

The Primary Degradation Pathway: Hydrolysis of the DKP Ring

The principal non-enzymatic degradation route for Cyclo(L-Pro-L-Ile) in aqueous solution is the hydrolysis of one of its two endocyclic amide bonds. This reaction cleaves the DKP ring, resulting in the formation of a linear dipeptide, L-Prolyl-L-Isoleucine. Under certain conditions, this linear dipeptide can undergo further hydrolysis to yield the constituent amino acids, L-Proline and L-Isoleucine.

The hydrolysis is a well-understood chemical process that can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide bond is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the amide bond. This is often the more aggressive and rapid pathway for DKP degradation.

The reaction is generally slowest in the neutral to slightly acidic pH range (pH 4-6), where neither catalytic pathway dominates.

Visualization: DKP Ring Opening

The following diagram illustrates the hydrolytic cleavage of the Cyclo(L-Pro-L-Ile) ring to its linear dipeptide form.

Caption: Hydrolytic degradation pathway of Cyclo(L-Pro-L-Ile).

Key Factors Governing Aqueous Stability

The rate of DKP ring hydrolysis is not constant; it is profoundly influenced by several environmental factors. A systematic evaluation of these factors is essential for any stability study.

Effect of pH

The pH of the aqueous solution is the most critical factor determining the stability of Cyclo(L-Pro-L-Ile). The degradation rate exhibits a characteristic U-shaped profile, with the minimum rate (maximum stability) typically occurring in the slightly acidic pH range.

-

pH < 3: Specific acid catalysis dominates, and the degradation rate increases as pH decreases.

-

pH 4-6: This is generally the region of greatest stability.

-

pH > 7: Specific base catalysis takes over, and the degradation rate increases significantly as pH rises. For many diketopiperazines, the rate of base-catalyzed hydrolysis is substantially faster than acid-catalyzed hydrolysis.

Effect of Temperature

As with most chemical reactions, the rate of Cyclo(L-Pro-L-Ile) hydrolysis increases with temperature. This relationship can be described by the Arrhenius equation, which links the rate constant (k) to temperature (T) and the activation energy (Ea) of the reaction.

Accelerated stability studies, conducted at elevated temperatures (e.g., 40°C, 50°C, 60°C), are a cornerstone of pharmaceutical development. By determining the degradation rates at these higher temperatures, researchers can extrapolate the data to predict the shelf-life and long-term stability of the molecule under standard storage conditions (e.g., 4°C or 25°C).

Influence of Buffer Species

While pH is the primary driver, the chemical nature of the buffer used to maintain that pH can also play a role. Certain buffer species can act as general acid or base catalysts, a phenomenon known as general acid-base catalysis. For example, phosphate and citrate buffers are known to sometimes participate directly in hydrolysis reactions. Therefore, when designing a stability study, it is crucial to select buffers that are as non-reactive as possible or to recognize and account for their potential catalytic effects.

Table 1: Summary of Factors Influencing Stability

| Parameter | Effect on Degradation Rate | Rationale |

| pH | High at pH < 3 and pH > 7; Minimum at pH 4-6 | Specific acid and base catalysis of amide bond hydrolysis. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the hydrolysis reaction (follows Arrhenius kinetics). |

| Buffer Ions | Can increase the rate | General acid-base catalysis by buffer species (e.g., phosphate, citrate). |

| Ionic Strength | Minor, but can have a small effect | Can influence reaction rates by altering the activity coefficients of the reactants. |

Authoritative Methodologies for Stability Assessment

A robust and validated analytical method is the foundation of any reliable stability study. The goal is to develop a stability-indicating method—one that can accurately separate the intact parent compound, Cyclo(L-Pro-L-Ile), from all its potential degradation products without interference.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for monitoring the stability of small peptides and related molecules.

-

Principle: The method separates compounds based on their polarity. Cyclo(L-Pro-L-Ile) is a relatively nonpolar molecule and will be well-retained on a nonpolar stationary phase (like C18). Its primary degradation product, the linear dipeptide L-Pro-L-Ile, is more polar due to the newly formed carboxylic acid and amine termini. This difference in polarity allows for excellent separation.

-

Detection: A Diode Array Detector (DAD) or a standard UV detector is typically used. The amide bonds in the DKP ring exhibit UV absorbance at low wavelengths (typically 200-220 nm). Monitoring at these wavelengths provides high sensitivity for both the parent compound and its degradation products.

-

Validation: A key aspect of this protocol is its self-validating nature. By subjecting a sample to forced degradation (e.g., by treating with strong acid, strong base, and an oxidizing agent), one can demonstrate that the resulting degradation products are resolved from the main peak of the intact molecule. This "peak purity" analysis is essential for confirming the method is stability-indicating.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification of degradation products, LC-MS is an invaluable tool. After separation by HPLC, the eluent is directed into a mass spectrometer. By determining the mass-to-charge ratio (m/z) of the parent compound and the new peaks that appear during the stability study, one can confirm the identity of the degradation products. For instance, the mass of the linear dipeptide L-Pro-L-Ile will correspond to the mass of Cyclo(L-Pro-L-Ile) plus the mass of one molecule of water (18.015 Da), confirming that a hydrolysis event has occurred.

Experimental Protocol: A Validated Stability Study Workflow

This section provides a detailed, step-by-step protocol for conducting a comprehensive aqueous stability study of Cyclo(L-Pro-L-Ile).

Visualization: Stability Study Workflow

Methodological & Application

Optimized extraction of Cyclo(L-Pro-L-Ile) from Streptomyces culture broth

Application Note: Optimized Extraction and Purification of Cyclo(L-Pro-L-Ile) from Streptomyces Culture Broth

Abstract

Cyclo(L-Pro-L-Ile), a bioactive diketopiperazine (DKP), exhibits significant antimicrobial and plant-defense-inducing properties. Extracting this secondary metabolite from complex Streptomyces fermentation broths presents challenges regarding yield, purity, and co-extraction of structurally similar peptides. This guide details an optimized downstream processing (DSP) workflow, transitioning from crude broth to high-purity crystalline product. The protocol leverages ethyl acetate-based liquid-liquid extraction (LLE) refined by thermodynamic principles, followed by orthogonal chromatographic purification.

Introduction & Target Molecule Profile

Cyclic dipeptides (CDPs), specifically 2,5-diketopiperazines (DKPs), are privileged structures in drug discovery due to their rigid heterocyclic core, which mimics peptide turns and resists enzymatic degradation. Cyclo(L-Pro-L-Ile) has been identified in various Streptomyces species (e.g., S. misionensis, Streptomyces sp. HAN-10) and demonstrates efficacy against multidrug-resistant bacteria and agricultural pathogens [1, 3].

Physicochemical Profile:

-

IUPAC Name: (3S,8aS)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

-

Molecular Formula: C₁₁H₁₈N₂O₂

-

MW: 210.27 g/mol

-

Solubility: Soluble in polar organic solvents (MeOH, EtOH, EtOAc, DMSO); sparingly soluble in water; insoluble in non-polar solvents (Hexane).

-

Key Challenge: Separating the target DKP from the complex "soup" of fermentation byproducts (proteins, salts, linear peptides) and structurally homologous DKPs (e.g., Cyclo(L-Leu-L-Pro)).

Upstream Considerations: Fermentation Pre-treatment

Effective extraction begins with broth conditioning. Streptomyces cultures are typically viscous due to mycelial growth.

-

Harvest Time: Optimal DKP production often correlates with the stationary phase (typically 72–96 hours post-inoculation) [2].

-

Mycelial Separation:

-

Centrifugation: 8,000–10,000 × g for 20 mins at 4°C.

-

Filtration: If biomass is high, use a filter aid (Celite 545) to prevent clogging.

-

Result: Clear supernatant (cell-free broth).

-

Optimization Strategy: Thermodynamics & Kinetics

To maximize recovery, we move beyond arbitrary solvent choices. The extraction efficiency (

Solvent Selection Logic:

-

Ethyl Acetate (EtOAc): The "Gold Standard" for DKPs. Its polarity index (4.4) closely matches the DKP core, ensuring high solubility while excluding highly polar salts and proteins [1, 3].

-

pH Adjustment: While Cyclo(L-Pro-L-Ile) has non-ionizable side chains, adjusting the broth to pH 7.0–7.5 is recommended. Acidic conditions might extract excess organic acids, while basic conditions could induce epimerization or ring opening (though DKPs are generally stable).

Optimization Parameters (RSM Approach): For industrial scaling, a Box-Behnken Design is recommended to optimize:

-

Solvent:Broth Ratio: Typically 1:1 to 2:1 (v/v).

-

Extraction Time: 30–60 mins per cycle.

-

Number of Cycles: 3 cycles typically recover >95% of the target.

Detailed Protocol: Step-by-Step Extraction & Purification

Phase 1: Liquid-Liquid Extraction (LLE)

-

Conditioning: Adjust cell-free supernatant (1 L) to pH 7.0 using 1M NaOH or HCl.

-

Extraction: Add 1 L of HPLC-grade Ethyl Acetate.

-

Agitation: Shake vigorously for 20 minutes or stir at 200 rpm. Avoid violent shaking that creates stable emulsions.

-

Troubleshooting: If emulsion forms, add brine (saturated NaCl) to 5% v/v or centrifuge the interface.

-

-

Separation: Allow phases to separate in a separatory funnel (30 mins). Collect the upper organic layer.

-

Repetition: Repeat steps 2–4 two more times with fresh solvent.

-

Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (20 g/L) for 15 mins. Filter.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield the Crude Extract .

Phase 2: Primary Purification (Silica Gel Chromatography)

The crude extract contains lipids and other metabolites.

-

Stationary Phase: Silica gel 60 (230–400 mesh).

-

Loading: Dissolve crude extract in minimal DCM.

-

Elution Gradient:

-

Step A: 100% Dichloromethane (DCM) (Removes non-polar lipids).

-

Step B: DCM:MeOH (50:1) → (20:1) → (10:1).

-

-

Fraction Collection: Monitor fractions via TLC. Cyclo(L-Pro-L-Ile) typically elutes in the 5–10% MeOH range [3].

Phase 3: High-Resolution Purification (Semi-Prep HPLC)

Required for >98% purity suitable for structural analysis or bioassays.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 5 µm, 9.4 x 250 mm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

-

Gradient: 10% B to 60% B over 30 mins.

-

Detection: UV at 210 nm (peptide bond absorption).

-

Isolation: Collect peak corresponding to retention time (approx. 18–20 mins depending on flow rate). Lyophilize to obtain Pure Cyclo(L-Pro-L-Ile) .

Analytical Validation

A. LC-MS/MS Confirmation

-

Instrument: Q-TOF or Triple Quadrupole.

-

Ionization: ESI Positive Mode (

). -

Target Mass: m/z 211.14 (Calculated for C₁₁H₁₈N₂O₂ + H⁺).

-

Fragmentation: Look for daughter ions characteristic of Proline (m/z 70) and Isoleucine loss [2].

B. Nuclear Magnetic Resonance (NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals (¹H NMR):

- 4.0–4.2 ppm (alpha-protons of Pro and Ile).

-

3.3–3.6 ppm (Proline

- 0.8–1.0 ppm (Methyl groups of Isoleucine).

Table 1: Quantitative Performance Metrics

| Parameter | Crude Broth | EtOAc Extract | Silica Fraction | HPLC Purified |

|---|---|---|---|---|

| Mass (mg/L) | N/A | 350 | 85 | 45 |

| Purity (%) | <1% | 15-20% | 65-75% | >98% |

| Recovery (%) | 100% | 90% | 70% | 55% |

Visualization of Workflows

Figure 1: Extraction & Purification Logic Flow

This diagram illustrates the critical decision points and phase transitions in the protocol.

Caption: Step-by-step downstream processing workflow from fermentation broth to pure isolate.

Figure 2: Analytical Validation Loop

Ensuring the identity of the extracted compound.

Caption: Multi-modal analytical validation strategy ensuring chemical and functional integrity.

References

-

Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis. Antibiotics (Basel). 2020.

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum. Frontiers in Microbiology. 2024.

-

Bioactive Polyketide and Diketopiperazine Derivatives from the Mangrove-Sediment-Derived Fungus Aspergillus sp. SCSIO41407. Marine Drugs. 2019.

-

A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease. Frontiers in Plant Science. 2020.

Determining the Antimicrobial Potency of Cyclo(L-Pro-L-Ile): A Detailed Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assays

Introduction: The Rising Interest in Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a fascinating class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Among these, Cyclo(L-Pro-L-Ile) has garnered significant attention for its diverse biological activities, including its potential as a novel antimicrobial agent.[1][2] These molecules are increasingly being investigated as alternatives to conventional antibiotics due to the escalating threat of antimicrobial resistance. A crucial first step in evaluating the potential of any new antimicrobial compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to perform MIC assays for Cyclo(L-Pro-L-Ile). We will delve into the two most widely accepted reference methods: broth microdilution and agar dilution, grounding our protocols in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7] Beyond a mere recitation of steps, this guide will elucidate the scientific rationale behind key procedural choices, ensuring a robust and self-validating experimental design.

A noteworthy aspect of the antimicrobial activity of some cyclic dipeptides is their ability to interfere with quorum sensing (QS).[8] QS is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, based on population density. By disrupting these signaling pathways, compounds like Cyclo(L-Pro-L-Ile) may offer a virulence-attenuating approach, which is less likely to drive the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. This mechanistic consideration underscores the importance of precise and standardized MIC testing to fully characterize the compound's potential.

Quantitative Overview of Antimicrobial Activity

Cyclo(L-Pro-L-Ile) and its related proline-containing cyclic dipeptides have demonstrated inhibitory effects against a variety of bacterial and fungal pathogens. The following table summarizes representative MIC values reported in the literature to provide a comparative overview of its potency.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. citri | Cyclo(L-Pro-L-Tyr) | 31.25 | |

| Ralstonia solanacearum | Cyclo(L-Pro-L-Tyr) | 31.25 | |

| Staphylococcus aureus | Cyclo(L-Lue-L-Phe) | 25 | [1] |

| Staphylococcus aureus | Cyclo(D-Lue-L-Phe) | 12.5 | [1] |

| Aspergillus flavus | Cyclo(L-Leu-L-Pro) | 135,000 (inhibitory zone of 5.66 mm) | [9] |

| Colletotrichum orbiculare | Cyclo(L-Leu-L-Pro) | 100 (significant inhibition of conidia germination) | [1] |

Note: The table includes data for closely related compounds to illustrate the general activity profile of this class of molecules. The specific activity of Cyclo(L-Pro-L-Ile) should be determined empirically for the strains of interest.

Mechanism of Action Highlight: Quorum Sensing Inhibition

The antimicrobial activity of cyclic dipeptides is not always due to direct toxicity. A significant and compelling mechanism is the interference with bacterial quorum sensing systems.

Caption: Quorum Sensing Inhibition by Cyclo(L-Pro-L-Ile).

At low population densities, bacteria produce a basal level of autoinducer signaling molecules. As the population grows, the concentration of these autoinducers increases, eventually reaching a threshold that allows them to bind to and activate specific receptor proteins. This activation triggers the expression of target genes, leading to coordinated behaviors like virulence factor production and biofilm formation. Cyclo(L-Pro-L-Ile) can act as a competitive antagonist, binding to the receptor protein without activating it, thereby blocking the autoinducer and inhibiting the entire quorum sensing cascade. This disruption of communication reduces the pathogenicity of the bacteria without necessarily killing them, which may impose less selective pressure for the development of resistance.

Experimental Protocols

The following protocols are based on the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[3][4][5]

PART 1: Preparation of Materials

-

Cyclo(L-Pro-L-Ile) Stock Solution:

-

Causality: The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many cyclic peptides.[10][11][12] However, it's crucial to ensure the final concentration of DMSO in the assay is non-inhibitory to the test microorganisms (typically ≤1%).

-

Procedure:

-

Accurately weigh a precise amount of high-purity Cyclo(L-Pro-L-Ile) powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).[13]

-

Ensure complete dissolution using a vortex mixer. The stock solution should be clear.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

-

Test Media:

-

Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The cation adjustment (with Ca²⁺ and Mg²⁺) is essential for the accurate testing of certain antimicrobial agents.

-

Fungi (Yeasts): RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard for antifungal susceptibility testing.

-

-

Microorganism Preparation (Inoculum):

-

Causality: A standardized inoculum is arguably the most critical variable for reproducibility in susceptibility testing. The final inoculum density must be consistent to ensure that MICs are comparable across experiments and laboratories. The McFarland turbidity standard provides a reliable method for estimating bacterial density.

-

Procedure:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli). This can be done visually or with a spectrophotometer.

-

Within 15 minutes of standardization, dilute this suspension in the appropriate test medium to achieve the final target inoculum concentration for the assay (detailed in the protocols below).

-

-

-

Quality Control (QC) Strains:

-

Trustworthiness: The inclusion of well-characterized QC strains is a cornerstone of a self-validating system. These strains have known, expected MIC ranges for various antimicrobials, and their inclusion verifies that the test system (media, incubation, reagents, and technique) is performing correctly.

-

Recommended Strains (with CLSI M100 MIC Ranges):

-

| QC Strain | Antimicrobial Agent | CLSI M100 MIC QC Range (µg/mL) |

| E. coli ATCC® 25922 | Ampicillin | 2 - 8 |

| Ciprofloxacin | 0.004 - 0.015 | |

| Gentamicin | 0.25 - 1 | |

| S. aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |

| Oxacillin | 0.12 - 0.5 | |

| Vancomycin | 0.5 - 2 |

Note: As Cyclo(L-Pro-L-Ile) is an investigational compound, established QC ranges do not exist. The purpose of using these strains is to validate the overall assay performance with standard antibiotics run in parallel.

PART 2: Broth Microdilution Protocol

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Plate Preparation:

-

Expertise & Experience: Cationic peptides are known to adsorb to the surface of standard polystyrene microplates, which can artificially elevate the apparent MIC.[18][19][20] While the charge state of Cyclo(L-Pro-L-Ile) is near neutral, using low-binding polypropylene plates is a prudent measure to mitigate any potential compound loss to the plastic surface, thereby increasing the accuracy of the assay.[21][22]

-

Add 50 µL of sterile CAMHB (or RPMI-1640) to wells 2 through 12 of a 96-well polypropylene microtiter plate.

-

-

Compound Dilution:

-

Prepare an intermediate dilution of the Cyclo(L-Pro-L-Ile) stock solution in the test medium at twice the highest desired final concentration.

-

Add 100 µL of this 2X starting concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Dilute the standardized 0.5 McFarland suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires a 1:100 dilution of the standardized suspension.

-

Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well (1-11) is now 100 µL.

-

-

Incubation:

-

Seal the plates (e.g., with an adhesive plastic film or lid) to prevent evaporation.

-

Incubate bacteria at 35 ± 2°C for 16-20 hours in ambient air.

-

Incubate yeasts at 35 ± 2°C for 20-24 hours.

-

-

Reading the Results:

-

First, check the control wells. There should be no growth in well 12 (sterility control) and clear, turbid growth in well 11 (growth control). If these controls are not as expected, the assay is invalid.

-

Visually inspect the wells from the lowest concentration to the highest. The MIC is the lowest concentration of Cyclo(L-Pro-L-Ile) at which there is no visible growth (i.e., the first clear well). A reading mirror or a microplate reader can aid in this determination.

-

PART 3: Agar Dilution Protocol

This method is useful for testing multiple isolates simultaneously and is considered a reference method by CLSI.[5][7]

Sources

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. testinglab.com [testinglab.com]

- 5. researchgate.net [researchgate.net]

- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclo(L-Pro-L-Ile) | TargetMol [targetmol.com]

- 14. goums.ac.ir [goums.ac.ir]

- 15. clsi.org [clsi.org]

- 16. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.dk [fishersci.dk]

Preparation of Cyclo(L-Pro-L-Ile) stock solution in DMSO for cell culture

Application Note: Preparation and Handling of Cyclo(L-Pro-L-Ile) Stock Solutions for Cell Culture

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, sterilizing, and storing stock solutions of Cyclo(L-Pro-L-Ile), a bioactive diketopiperazine (DKP), using Dimethyl Sulfoxide (DMSO). While DKPs are generally more stable than linear peptides due to their cyclic structure, improper solubilization can lead to experimental variability, precipitation upon aqueous dilution, or solvent-induced cytotoxicity. This protocol prioritizes anhydrous handling to prevent compound degradation and serial dilution strategies to mitigate DMSO shock in sensitive cell lines.

Compound Profile & Physicochemical Properties

Before initiating the protocol, verify the compound specifications to ensure accurate molarity calculations.

| Property | Specification |

| Compound Name | Cyclo(L-Pro-L-Ile) |

| Synonyms | Cyclo(Ile-Pro); (3S,8aS)-3-butan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

| CAS Number | 57089-60-8 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[1] Poorly soluble in water. |

| Storage (Powder) | -20°C (Desiccated) |

| Storage (Solution) | -80°C (Avoid repeated freeze/thaw) |

Materials & Equipment

Critical Reagent Quality:

-

Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%, Cell Culture Grade.

-

Why: Standard DMSO is hygroscopic. Absorbed water can catalyze hydrolysis over long-term storage and alter the freezing point.

-

-